2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrINO2/c1-15(2)16(3)8-9-17(15,12(18)13(16)21)14(22)20-11-6-4-10(19)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTALIWZCTIZYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=C(C=C3)I)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 398.10 g/mol. Its structure features a bicyclic core which is known to influence its biological interactions.
Overview of Studies
Research indicates that compounds with similar structures often exhibit significant anticancer properties. The specific biological activity of This compound has been explored in vitro against various cancer cell lines.
Case Studies and Findings
-
In Vitro Cytotoxicity :
- The compound demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
- An IC50 value was determined for MCF-7 cells at approximately , indicating moderate potency compared to standard chemotherapeutics.
-
Mechanism of Action :
- Apoptosis Induction : Studies revealed that treatment with the compound led to an increase in apoptotic markers such as active caspase-3 and caspase-9, suggesting that it triggers apoptosis via the intrinsic pathway.
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G2/M phase arrest in treated cells, which is critical for halting cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5 | Induction of apoptosis |
| Cytotoxicity | A-549 | 8 | Induction of apoptosis |
| Cell Cycle Arrest | MCF-7 | N/A | G2/M phase arrest |
| Apoptotic Marker Activation | MCF-7 | N/A | Increased caspase-3 and caspase-9 levels |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of This compound with various protein targets associated with cancer progression, such as VEGFR-2. The results indicated favorable binding interactions, which may contribute to its observed biological activity.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule’s structure comprises three critical components:
- Bicyclo[2.2.1]heptane core with a ketone (C3), methyl groups (C4, C7), and bromine (C2).
- Carboxamide group at C1, linked to a 4-iodophenyl substituent.
- Halogenation patterns (bromine at C2, iodine on the aryl ring).
Retrosynthetically, the compound can be dissected into:
- A bicyclo[2.2.1]heptane-1-carboxylic acid precursor for amidation.
- 4-Iodoaniline as the aryl amine source.
- Electrophilic or radical bromination for C2 functionalization.
Synthetic Routes to the Bicyclo[2.2.1]Heptane Core
Organocatalytic [4+2] Cycloaddition
A foundational method for constructing the bicyclic framework involves a formal [4+2] cycloaddition between α,β-unsaturated aldehydes and dienamines, as demonstrated by. This enantioselective approach yields bicyclo[2.2.1]heptane carboxylates with excellent stereocontrol.
Procedure :
- React methyl vinyl ketone with a chiral amine catalyst (e.g., diphenylprolinol silyl ether) to generate a dienamine intermediate.
- Perform cycloaddition with an α,β-unsaturated aldehyde to form the bicyclic ester.
- Oxidize the secondary alcohol (if present) to the ketone using Jones reagent or Dess-Martin periodinane.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | CH₃CN, 25°C, 48h | 85–92 | |
| Oxidation | Dess-Martin, CH₂Cl₂ | 90 |
Functionalization of the Bicyclic Core
Bromination at C2
Introducing bromine at C2 requires regioselective halogenation. Electrophilic bromination or radical pathways are viable:
Electrophilic Bromination :
- Use N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to direct bromination to the electron-rich C2 position.
Radical Bromination : - Employ AIBN-initiated bromine radicals under UV light for less sterically hindered positions.
Optimization Insight :
Amidation with 4-Iodoaniline
Carboxylic Acid Activation
Convert the bicycloheptane-1-carboxylic acid (from ester hydrolysis) to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Coupling with 4-Iodoaniline
React the acid chloride with 4-iodoaniline in anhydrous THF or DCM, using a base (e.g., triethylamine) to scavenge HCl.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Time | 12h |
| Yield | 75–82% |
Challenges :
- Steric hindrance from the bicyclic system may slow amidation.
- Competing side reactions (e.g., aryl iodide cleavage) require inert atmospheres.
Alternative Halogenation Strategies
Late-Stage Iodination
If 4-iodoaniline is unavailable, iodinate the aryl ring post-amidation:
- Protect the amide with a tert-butoxycarbonyl (Boc) group.
- Perform electrophilic iodination using N-iodosuccinimide (NIS) and H₂SO₄.
- Deprotect under acidic conditions.
Limitations :
- Low regioselectivity unless directing groups are present.
- Risk of over-iodination or C–I bond instability.
Comparative Analysis of Synthetic Pathways
| Route | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Cycloaddition → Bromination → Amidation | High stereocontrol; modular | Multiple steps; costly catalysts | 60–70 |
| Radical Bromination → Amidation | Simplicity; avoids catalysts | Lower regioselectivity | 50–55 |
| Late-Stage Iodination | Flexibility in aryl substitution | Requires protection/deprotection | 45–50 |
Mechanistic Considerations
Bromination Regiochemistry
The ketone at C3 exerts an electron-withdrawing effect, directing electrophilic bromination to the adjacent C2 position. Hyperconjugation stabilizes the carbocation intermediate.
Amidation Kinetics
Steric hindrance from the bicyclic framework slows nucleophilic attack by 4-iodoaniline. Microwave-assisted synthesis (100°C, 30 min) may enhance reaction rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, and how can intermediates be characterized?
- Methodological Answer : Multi-step synthesis typically involves halogenation (bromination/iodination) of bicyclo[2.2.1]heptane precursors, followed by carboxamide coupling. Key intermediates should be purified via column chromatography and characterized using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and stereochemistry. For example, analogous brominated carboxamides often require controlled reaction conditions to avoid over-halogenation .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm bicyclo[2.2.1]heptane ring integrity.
- IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.
- X-ray Diffraction : Resolves stereochemical ambiguities, particularly for the 4,7,7-trimethyl substituents and bromo/iodo orientations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the bicyclo system) or solvent-dependent conformational changes. Use variable-temperature NMR to probe rotational barriers or computational modeling (DFT) to simulate spectra. Cross-validate with X-ray structures to reconcile experimental and theoretical data .
Q. What computational approaches predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Model electrophilic/nucleophilic sites using Fukui indices or electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation effects on reactivity, especially for the iodophenyl group’s steric bulk.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the carboxamide moiety with active sites .
Q. What experimental frameworks assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow the INCHEMBIOL project’s design :
- Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic Studies : Use Daphnia magna or algae models for acute toxicity (EC50/LC50).
- Partitioning : Determine log (octanol-water) to predict bioaccumulation potential.
Q. How can researchers investigate enzyme inhibition mechanisms involving this compound?
- Methodological Answer :
- Kinetic Assays : Measure (inhibition constant) via Michaelis-Menten kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Site-Directed Mutagenesis : Identify critical amino acids in the enzyme’s active site disrupted by the iodophenyl group .
Q. What strategies optimize the compound’s stability under varying storage and reaction conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat/humidity and monitor degradation via HPLC.
- Protecting Groups : For labile substituents (e.g., iodophenyl), use tert-butyl or silyl ethers during synthesis.
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Q. How to design a multidisciplinary study linking this compound’s chemical properties to pharmacological activity?
- Methodological Answer :
- Step 1 : Establish structure-activity relationships (SAR) by synthesizing analogs (e.g., varying halogens or methyl groups).
- Step 2 : Screen for bioactivity (e.g., anticancer assays using MTT or apoptosis markers).
- Step 3 : Integrate computational (QSAR) and omics data (transcriptomics/proteomics) to map mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
